2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol
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Overview
Description
2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol is a chemical compound with a unique structure that includes both amino and diol functional groups. This compound is known for its versatility in various chemical reactions and applications across multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol typically involves the hydrogenation of its precursor compounds. One common method is the reaction of 2-methylpentylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where the precursor compounds are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.
Scientific Research Applications
2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The diol groups can participate in various biochemical reactions, further affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: This compound has a similar structure but lacks the 2-methylpentyl group.
3-Amino-1,2-propanediol: Another similar compound, but with different positioning of the amino and hydroxyl groups.
Uniqueness
2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H23NO2 |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-methyl-2-(2-methylpentylamino)propane-1,3-diol |
InChI |
InChI=1S/C10H23NO2/c1-4-5-9(2)6-11-10(3,7-12)8-13/h9,11-13H,4-8H2,1-3H3 |
InChI Key |
VCHARUUOHGMZON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC(C)(CO)CO |
Origin of Product |
United States |
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